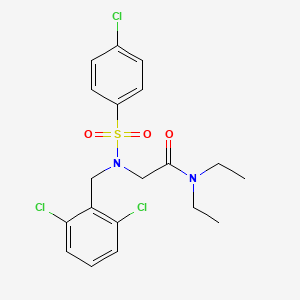
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide, also known as DCA, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. DCA has shown promising results in various studies, particularly in cancer research, and its mechanism of action and biochemical effects have been widely investigated.
Mécanisme D'action
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide's mechanism of action involves the inhibition of pyruvate dehydrogenase kinase, which leads to the activation of pyruvate dehydrogenase. This results in the inhibition of cancer cell metabolism, which is characterized by the Warburg effect, where cancer cells rely on glycolysis for energy production instead of oxidative phosphorylation. This compound has also been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer effects.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, particularly in cancer cells. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cancer cell metabolism. This compound has also been shown to have anti-inflammatory effects and to modulate the immune system. Additionally, this compound has been shown to have neuroprotective effects in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide in lab experiments is its well-characterized mechanism of action and biochemical effects. This compound has also been extensively studied in various animal models and has shown promising results in cancer research. However, one of the limitations of using this compound in lab experiments is its potential toxicity, particularly at high doses. Additionally, this compound's effects may vary depending on the type of cancer being studied and the stage of the disease.
Orientations Futures
There are several future directions for the use of 2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide in scientific research. One direction is the investigation of this compound's potential use in combination with other anti-cancer drugs, such as chemotherapy and immunotherapy. Another direction is the investigation of this compound's potential use in the treatment of other diseases, such as diabetes and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosage and administration of this compound in order to minimize toxicity and maximize its therapeutic effects.
Méthodes De Synthèse
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide can be synthesized through a multi-step process involving the reaction of 2,6-dichlorobenzyl chloride with sodium sulfonamide, followed by the reaction with N,N-diethylacetamide. The resulting compound is then purified and characterized using various analytical techniques.
Applications De Recherche Scientifique
2-(4-chloro-N-(2,6-dichlorobenzyl)phenylsulfonamido)-N,N-diethylacetamide has been widely studied for its potential use in cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and its mechanism of action involves the inhibition of pyruvate dehydrogenase kinase, which leads to the activation of pyruvate dehydrogenase and subsequent inhibition of cancer cell metabolism. This compound has also been investigated for its potential use in the treatment of other diseases, such as Alzheimer's disease and diabetes.
Propriétés
IUPAC Name |
2-[(4-chlorophenyl)sulfonyl-[(2,6-dichlorophenyl)methyl]amino]-N,N-diethylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl3N2O3S/c1-3-23(4-2)19(25)13-24(12-16-17(21)6-5-7-18(16)22)28(26,27)15-10-8-14(20)9-11-15/h5-11H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUEJJZDWMUQBFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN(CC1=C(C=CC=C1Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

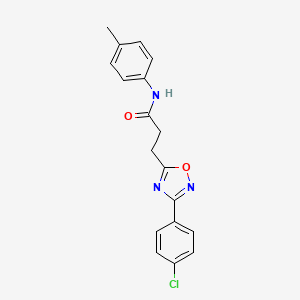
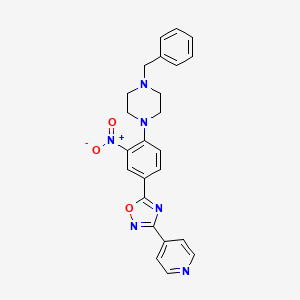

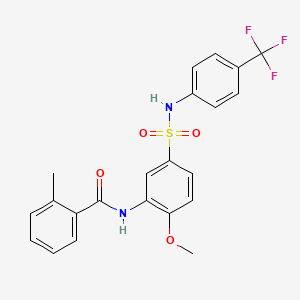
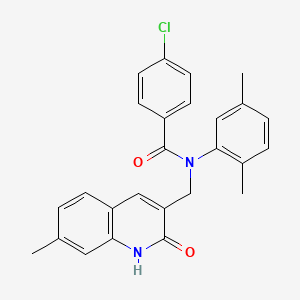

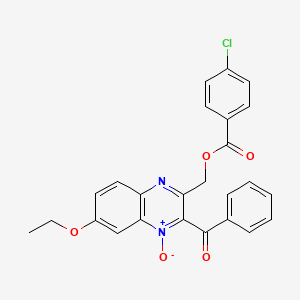
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4-dimethoxybenzamide](/img/structure/B7703611.png)
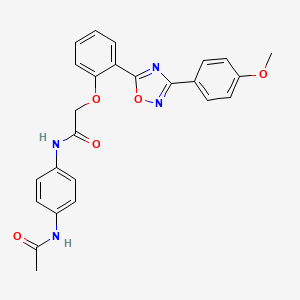
![N'-[(Z)-[2-(benzyloxy)phenyl]methylidene]-2,2-diphenylacetohydrazide](/img/structure/B7703627.png)
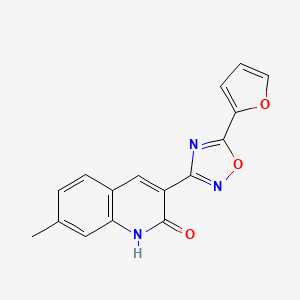

![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B7703647.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703654.png)